5-Fluoroquinoline-6-carbaldehyde
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Overview
Description
5-Fluoroquinoline-6-carbaldehyde is a fluorinated quinoline derivative, characterized by the presence of a fluorine atom at the 5th position and an aldehyde group at the 6th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-6-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound often involve large-scale application of the Vilsmeier-Haack reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed:
Oxidation: 5-Fluoroquinoline-6-carboxylic acid.
Reduction: 5-Fluoroquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
5-Fluoroquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential antibacterial, antiviral, and anticancer activities.
Industry: It is used in the development of materials such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 5-Fluoroquinoline-6-carbaldehyde involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: The compound inhibits these enzymes, leading to the stabilization of DNA strand breaks and blocking DNA synthesis.
Enzyme Inhibition: It acts as an inhibitor for various bacterial enzymes, contributing to its antibacterial activity.
Comparison with Similar Compounds
- 5-Fluoroquinoline-6-methanol
- 5-Fluoroquinoline-6-carboxylic acid
- 7-Fluoro-4-chloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
Comparison: 5-Fluoroquinoline-6-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which imparts distinct reactivity and biological activity. Compared to other similar compounds, it offers a versatile scaffold for further functionalization and has shown promising results in various biological assays .
Properties
IUPAC Name |
5-fluoroquinoline-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQPDKYTLTYPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)C=O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185768-17-5 |
Source
|
Record name | 5-fluoroquinoline-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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